![molecular formula C8H11N3O B1392917 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 944902-70-9](/img/structure/B1392917.png)
4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Overview
Description
4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol This compound is characterized by a pyrido[4,3-d]pyrimidine core structure with a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reaction conditions and optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyrido[4,3-d]pyrimidine core.
Substitution: The methoxy group at the 4-position can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrido[4,3-d]pyrimidine derivatives, while substitution reactions can introduce various functional groups at the 4-position.
Scientific Research Applications
The compound features a pyrido-pyrimidine core with a methoxy substituent, which contributes to its biological activity and chemical reactivity. The structure allows for various chemical modifications that can enhance its efficacy in different applications.
Chemistry
4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways and develop new materials.
Synthetic Routes
- Route 1: Synthesis from 1-benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride.
- Route 2: Utilization of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one as a precursor.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial properties: Studies have shown effectiveness against various bacterial strains.
- Anticancer activity: Preliminary investigations suggest it may inhibit cancer cell proliferation through specific molecular pathways.
Case Study: Anticancer Activity
A study conducted on human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent .
Medicine
The compound is under investigation for its potential as a therapeutic agent in treating various diseases. Its ability to modulate enzyme activity makes it a candidate for drug development targeting metabolic disorders and cancer.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its versatility makes it valuable in producing specialty chemicals and pharmaceuticals.
Activity Type | Effectiveness | Reference |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus | |
Anticancer | Reduces viability in cancer cell lines |
Synthetic Methods Overview
Method Description | Yield (%) | Reference |
---|---|---|
Synthesis from 1-benzyl-3-ethoxycarbonyl-4-piperidone | High (85%) | |
Utilization of tetrahydropyrido precursor | Moderate (60%) |
Mechanism of Action
The mechanism of action of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can be compared with other similar compounds, such as:
- 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
These compounds share the pyrido[4,3-d]pyrimidine core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Biological Activity
4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug design. This article explores the compound's biological activities, including its antitumor and antibacterial properties, based on recent research findings.
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 278.35 g/mol
- CAS Number : 2490716-99-7
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antitumor and antibacterial properties.
Antitumor Activity
Recent studies have shown that derivatives of pyrido[4,3-d]pyrimidine exhibit significant antitumor activity:
- Inhibitory Activity Against Cancer Cell Lines : A study evaluated the cytotoxic effect of several pyrido[2,3-d]pyrimidine derivatives against cancer cell lines such as NCI-H1975 and A549. The results indicated that certain compounds demonstrated IC₅₀ values below 50 μM, suggesting potent antitumor effects .
Compound | Cell Line | IC₅₀ (μM) | % Inhibition |
---|---|---|---|
A1 | NCI-H1975 | 15.629 | 90.3 |
A2 | A549 | >50 | <36 |
B1 | NCI-H1975 | 0.297 | 96.7 |
The introduction of specific substituents like N-methylpyrazole significantly enhanced the activity of these compounds .
Antibacterial Activity
The compound also exhibits promising antibacterial properties:
- Mechanism of Action : Research indicates that pyrido[4,3-d]pyrimidine derivatives can selectively inhibit bacterial enzymes such as acetyl-CoA carboxylase (ACC), which is crucial for bacterial lipid biosynthesis .
- Potency Against Bacteria : The compound showed an IC₅₀ value of less than 5 nM against certain bacterial strains, indicating strong antibacterial activity .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- EGFR Inhibitors : A series of pyrido[2,3-d]pyrimidine compounds were synthesized to inhibit the EGFR L858R/T790M mutation associated with non-small cell lung cancer (NSCLC). The most promising compounds exhibited high selectivity and potency against cancer cells .
- Antimicrobial Evaluation : In a study focused on hybrid molecules combining pyrimidine with benzofuran structures, compounds containing pyrido[4,3-d]pyrimidine demonstrated significant antimicrobial activity against a range of pathogens .
Properties
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-8-6-4-9-3-2-7(6)10-5-11-8/h5,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQYDZRQALQEDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-70-9 | |
Record name | 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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